
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LNC-119 is an aminosteroid.
Wissenschaftliche Forschungsanwendungen
Platelet-Activating Factor Antagonist
A study by Tilley et al. (1989) explored biphenylcarboxamide derivatives, including compounds structurally related to (1,1'-Biphenyl)-3-carboxamide, as antagonists of platelet-activating factor (PAF). These compounds showed potential in inhibiting PAF-induced bronchoconstriction in guinea pigs, indicating their potential therapeutic value in respiratory conditions (Tilley et al., 1989).
Anticonvulsant Properties
Kubicki et al. (2000) conducted a study on the crystal structures of anticonvulsant enaminones, including a compound with structural similarities to (1,1'-Biphenyl)-3-carboxamide. This research contributes to understanding the molecular basis of anticonvulsant activity (Kubicki et al., 2000).
Antifungal Activity
Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities against various phytopathogenic fungi (Wu et al., 2012).
Semifluorinated Aromatic Polyamides
Bera et al. (2012) explored the synthesis of new polyamides using semifluorinated aromatic diamines, including derivatives structurally similar to (1,1'-Biphenyl)-3-carboxamide. These polyamides demonstrated good solubility in organic solvents and promising thermal stability, suggesting applications in advanced material sciences (Bera et al., 2012).
Glycine Transporter 1 Inhibitor
Yamamoto et al. (2016) identified a compound structurally related to (1,1'-Biphenyl)-3-carboxamide as a potent and orally available glycine transporter 1 inhibitor. This compound showed potential for central nervous system applications (Yamamoto et al., 2016).
Cancer Cell Proliferation Inhibition
Lu et al. (2017) synthesized a compound similar to (1,1'-Biphenyl)-3-carboxamide and demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).
Eigenschaften
CAS-Nummer |
1799493-16-5 |
|---|---|
Produktname |
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)- |
Molekularformel |
C20H16F3N3O2 |
Molekulargewicht |
387.36 |
IUPAC-Name |
N-(6-aminopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide |
InChI |
InChI=1S/C20H16F3N3O2/c1-12-16(13-5-8-15(9-6-13)28-20(21,22)23)3-2-4-17(12)19(27)26-14-7-10-18(24)25-11-14/h2-11H,1H3,(H2,24,25)(H,26,27) |
InChI-Schlüssel |
PTRVNXFOPOCXPE-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(C2=CC=C(OC(F)(F)F)C=C2)=CC=C1)NC3=CC=C(N)N=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LNC-119; LNC 119; LNC119; Sonidegib metabolite M16; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



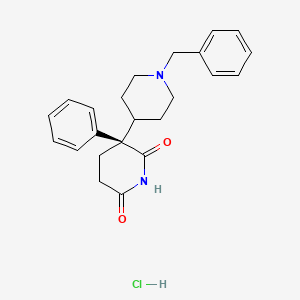
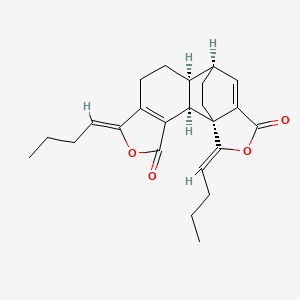

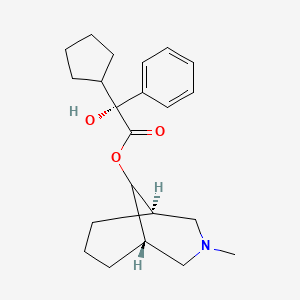
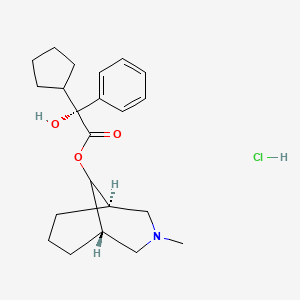
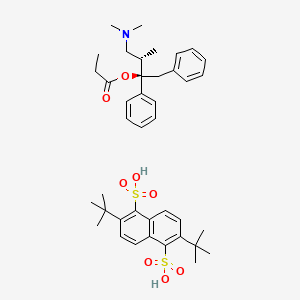
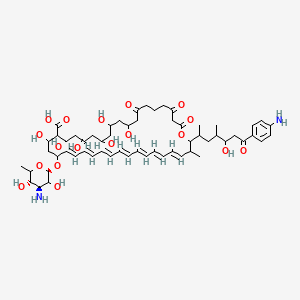
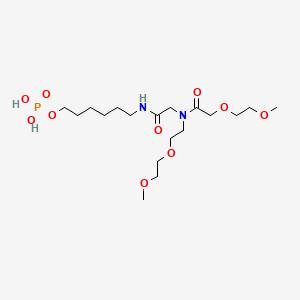

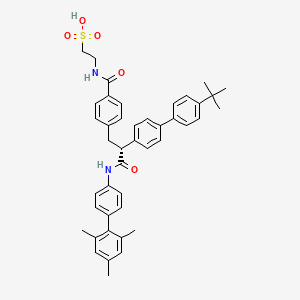


![N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide](/img/structure/B608557.png)
![N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide](/img/structure/B608558.png)